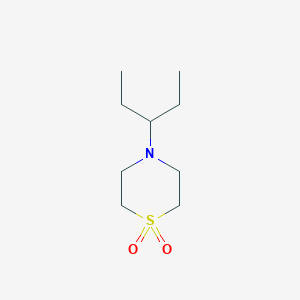

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-3-yl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-3-9(4-2)10-5-7-13(11,12)8-6-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZICLJLTDSWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Pentan 3 Yl 1,4 Thiazinane 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the molecular structure of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide. Through various NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional NMR, a detailed understanding of the compound's connectivity and stereochemistry can be achieved.

Proton NMR (¹H NMR) Analysis for Stereochemical Assignment and Connectivity

Proton NMR (¹H NMR) provides valuable information about the electronic environment and connectivity of hydrogen atoms within the molecule. The expected chemical shifts and coupling patterns for this compound are summarized in the table below. The protons on the thiazinane ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The pentan-3-yl group protons will also exhibit characteristic splitting that allows for their unambiguous assignment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2, H-6 (Thiazinane Ring) | 3.20 - 3.40 | m | - |

| H-3, H-5 (Thiazinane Ring) | 2.90 - 3.10 | m | - |

| H-1' (Pentan-3-yl) | 2.80 - 3.00 | quintet | 6.5 |

| H-2', H-4' (Pentan-3-yl) | 1.40 - 1.60 | m | - |

| H-3', H-5' (Pentan-3-yl) | 0.85 - 1.00 | t | 7.4 |

This is an interactive data table. You can sort, filter, and search the data.

Carbon-13 NMR (¹³C NMR) Chemical Shift Correlation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. The presence of the electron-withdrawing sulfone group and the nitrogen atom significantly influences the chemical shifts of the carbons in the thiazinane ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 (Thiazinane Ring) | 50 - 55 |

| C-3, C-5 (Thiazinane Ring) | 48 - 52 |

| C-1' (Pentan-3-yl) | 60 - 65 |

| C-2', C-4' (Pentan-3-yl) | 25 - 30 |

| C-3', C-5' (Pentan-3-yl) | 10 - 15 |

This is an interactive data table. You can sort, filter, and search the data.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Interactions

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the thiazinane ring and the pentan-3-yl group. For instance, cross-peaks would be observed between H-2/H-3 and H-5/H-6 on the thiazinane ring, and between H-1'/H-2' and H-2'/H-3' on the pentan-3-yl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, the proton at ~3.30 ppm to the carbon at ~52 ppm (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connection between the pentan-3-yl group and the thiazinane ring. A key correlation would be expected between the H-1' proton of the pentan-3-yl group and the C-3 and C-5 carbons of the thiazinane ring, and also between the H-3 and H-5 protons of the thiazinane ring and the C-1' carbon of the pentan-3-yl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy of Sulfone and Amine Functionalities

Infrared (IR) spectroscopy is particularly useful for identifying the strong absorptions associated with the sulfone group. The key expected IR absorption bands for this compound are listed below. The characteristic symmetric and asymmetric stretching vibrations of the S=O bonds are readily identifiable. The C-N stretching vibration of the tertiary amine is also a key diagnostic peak.

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) |

| Sulfone (SO₂) | Asymmetric Stretch | 1320 - 1350 |

| Sulfone (SO₂) | Symmetric Stretch | 1120 - 1150 |

| Tertiary Amine (C-N) | Stretch | 1100 - 1250 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

This is an interactive data table. You can sort, filter, and search the data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of a compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, with a chemical formula of C9H19NO2S, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C9H19NO2S |

| Theoretical Monoisotopic Mass | 205.1136 u |

| Expected [M+H]+ Ion (m/z) | 206.1214 u |

| Expected [M+Na]+ Ion (m/z) | 228.1034 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, providing valuable insights into the compound's structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely involve the cleavage of the pentan-3-yl group and fragmentation of the thiazinane ring. The analysis of the resulting daughter ions helps to piece together the molecular architecture.

Table 2: Plausible Fragmentation Ions for this compound in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 206.1214 | 134.0583 | C5H12 | Loss of the pentan-3-yl group |

| 206.1214 | 142.0427 | SO2 | Loss of sulfur dioxide from the thiazinane ring |

| 206.1214 | 71.0855 | C4H9NO2S | Cleavage resulting in the pentan-3-yl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive three-dimensional structural information of a crystalline solid at the atomic level.

Determination of Absolute Configuration and Crystal Packing

A successful single-crystal X-ray diffraction experiment on this compound would unequivocally determine its absolute configuration, assuming the presence of a chiral center and crystallization in a non-centrosymmetric space group. The resulting crystallographic data would also reveal the intricate details of the crystal packing, including intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the solid-state assembly.

Analysis of Conformational Preferences and Ring Pucker

The crystal structure would provide precise bond lengths, bond angles, and torsion angles. This information is crucial for analyzing the conformational preferences of the flexible pentan-3-yl group and the puckering of the 1,4-thiazinane 1,1-dioxide ring. The thiazinane ring is expected to adopt a chair-like conformation to minimize steric strain, and the specific puckering parameters can be calculated from the crystallographic data.

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretical values calculated from the empirical formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula and provides an assessment of the sample's purity.

Table 3: Theoretical and Expected Experimental Elemental Analysis Data for C9H19NO2S

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 52.65 | 52.65 ± 0.4 |

| Hydrogen (H) | 9.33 | 9.33 ± 0.4 |

| Nitrogen (N) | 6.82 | 6.82 ± 0.4 |

| Sulfur (S) | 15.62 | 15.62 ± 0.4 |

Reactivity and Chemical Transformations of 4 Pentan 3 Yl 1,4 Thiazinane 1,1 Dioxide

Transformations at the Nitrogen Center (N-4)

The nitrogen atom at the 4-position, being a tertiary amine, is a key site for chemical modifications of the molecule. Its lone pair of electrons confers nucleophilic and basic properties, allowing for a range of derivatization reactions.

The tertiary amine functionality of 4-pentan-3-yl-1,4-thiazinane 1,1-dioxide allows it to react with various electrophiles. A primary example of this is N-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts. This reaction, often referred to as quaternization, typically involves the treatment of the parent compound with an alkyl halide. The resulting quaternary ammonium salts exhibit increased water solubility and can serve as intermediates for further synthetic transformations.

The general reaction for the quaternization of this compound can be represented as follows:

Reaction of this compound with an alkyl halide (R-X) to form a quaternary ammonium salt.

The reactivity in these quaternization reactions is dependent on the nature of the alkylating agent, with reactivity generally following the order of I > Br > Cl for the halide. The reaction conditions, such as solvent and temperature, also play a crucial role in the efficiency of the transformation.

Table 1: Illustrative Quaternization Reactions of this compound Note: The following data is hypothetical and based on the general reactivity of tertiary amines.

| Entry | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Product | Plausible Yield (%) |

| 1 | Methyl iodide | Acetonitrile | 25 | 4-Pentan-3-yl-4-methyl-1,4-thiazinan-1,1-dioxide iodide | 95 |

| 2 | Ethyl bromide | Tetrahydrofuran | 65 | 4-Ethyl-4-pentan-3-yl-1,4-thiazinan-1,1-dioxide bromide | 88 |

| 3 | Benzyl chloride | Toluene | 110 | 4-Benzyl-4-pentan-3-yl-1,4-thiazinan-1,1-dioxide chloride | 82 |

The cleavage of the N-pentan-3-yl bond, a form of N-dealkylation, is a more challenging transformation due to the stability of the carbon-nitrogen bond. However, several methods are known for the dealkylation of tertiary amines and could potentially be applied to this compound. nih.gov

One classical approach is the von Braun reaction , which involves treatment with cyanogen (B1215507) bromide (CNBr). This reaction typically results in the formation of a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis of the cyanamide can yield the secondary amine, 1,4-thiazinane 1,1-dioxide. nih.gov

Another potential method involves the use of chloroformates, such as phenyl chloroformate or ethyl chloroformate. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate, which can then be hydrolyzed under basic or acidic conditions to afford the dealkylated product.

Catalytic methods for N-dealkylation have also been developed, often employing transition metal catalysts. For instance, palladium-based catalysts have been shown to be effective for the cleavage of N-alkyl groups under specific conditions. nih.gov The ease of cleavage of the N-alkyl group often depends on the nature of the alkyl group, with sterically hindered or branched groups sometimes being more labile. nih.gov The metabolic N-dealkylation of drug molecules containing alkylamino moieties is a common pathway in vivo, often catalyzed by cytochrome P450 enzymes. mdpi.comsemanticscholar.org

Reactivity of the Sulfone Moiety (S-1,1-Dioxide)

The sulfone group is a prominent feature of the molecule, significantly influencing its electronic properties and reactivity.

The sulfone group is generally characterized by its high stability and resistance to a wide range of chemical conditions. It is typically inert to many oxidizing and reducing agents, as well as acidic and basic conditions. This stability is attributed to the high oxidation state of the sulfur atom and the strong sulfur-oxygen bonds.

Despite its general stability, the sulfone moiety can be reduced to the corresponding sulfide (B99878) (a thioether) under forcing conditions. Potent reducing agents are required for this transformation. A common reagent for the reduction of sulfones is lithium aluminum hydride (LiAlH₄). The reaction often requires elevated temperatures and prolonged reaction times to proceed to completion. Other reducing systems, such as diisobutylaluminium hydride (DIBAL-H) or samarium(II) iodide, have also been employed for sulfone reduction.

Table 2: Potential Conditions for the Reduction of the Sulfone Moiety Note: This data is based on general procedures for sulfone reduction.

| Entry | Reducing Agent | Solvent | Conditions | Product |

| 1 | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 4-Pentan-3-yl-1,4-thiazinane |

| 2 | Diisobutylaluminium hydride (DIBAL-H) | Toluene | 80 °C | 4-Pentan-3-yl-1,4-thiazinane |

| 3 | Samarium(II) iodide (SmI₂) | THF/HMPA | 25 °C | 4-Pentan-3-yl-1,4-thiazinane |

The strongly electron-withdrawing nature of the sulfone group has a significant impact on the reactivity of the 1,4-thiazinane ring. This influence is primarily manifested in the increased acidity of the protons on the carbon atoms adjacent to the sulfone group (the α-protons at C-2 and C-6).

The withdrawal of electron density by the sulfone group polarizes the adjacent C-H bonds, making the α-protons more susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance, with the negative charge being delocalized onto the oxygen atoms of the sulfone group. This enhanced acidity allows for a variety of reactions to be carried out at the α-positions, such as alkylation, acylation, and condensation reactions, upon treatment with a suitable base.

Ring-Opening and Ring-Contraction/Expansion Reactions of the 1,4-Thiazinane Scaffold

The saturated 1,4-thiazinane ring is generally stable. However, under certain conditions, reactions involving the cleavage of the ring can occur. These transformations are less common and typically require specific reagents or reaction pathways.

Ring-opening of the 1,4-thiazinane scaffold could potentially be achieved through cleavage of the C-N or C-S bonds. For example, exhaustive alkylation of the nitrogen atom followed by Hofmann elimination could lead to ring opening. Reductive cleavage of the C-S bonds using reagents like Raney nickel is also a possibility, although this is more common for thioethers than for sulfones.

Ring-contraction and ring-expansion reactions of the 1,4-thiazinane scaffold are not well-documented and would likely proceed through complex rearrangement mechanisms. For instance, a Favorskii-type rearrangement of an α-halo derivative of a related cyclic ketone could theoretically lead to a five-membered ring. Anionic domino reactions involving nucleophilic addition, ring opening, and ring closure (ANRORC) have been observed in related thiazine (B8601807) systems, suggesting that under specific conditions, the 1,4-thiazinane ring could undergo rearrangement. researchgate.net However, such transformations would be highly dependent on the specific substitution pattern and reaction conditions.

Regioselective and Stereoselective Functionalizations of the Thiazinane Ring

The saturated nature of the thiazinane ring in this compound makes it susceptible to functionalization through various synthetic strategies. The presence of the bulky pentan-3-yl group is expected to exert significant steric influence on the regioselectivity and stereoselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Saturated Heterocycle

The thiazinane ring, being fully saturated, does not undergo classical electrophilic aromatic substitution. However, reactions at the carbon atoms adjacent to the heteroatoms can be achieved under specific conditions. The electron-withdrawing nature of the sulfone group deactivates the ring, making it less susceptible to electrophilic attack. Conversely, this feature enhances the acidity of the protons on the carbon atoms alpha to the sulfone group (C2 and C6), making them potential sites for deprotonation followed by reaction with electrophiles.

Deprotonation of the α-carbons can be achieved using strong bases, creating a carbanion that can then react with various electrophiles. The regioselectivity of this deprotonation would be influenced by the steric hindrance imposed by the N-pentan-3-yl group. It is plausible that deprotonation at the C2 position would be favored over the C6 position to minimize steric interactions.

Nucleophilic substitution reactions on the thiazinane ring itself are uncommon unless a suitable leaving group is present. However, functionalization can be achieved through ring-opening reactions of activated precursors, followed by cyclization with a nucleophile. For instance, derivatives of 1,2-thiazinane-1,1-dioxide have been synthesized from amino-halides or amino-alcohols, where intramolecular nucleophilic substitution leads to the formation of the sultam ring. nih.gov

| Reaction Type | Reagents and Conditions | Expected Outcome | Regioselectivity/Stereoselectivity |

| α-Lithiation and Electrophilic Quench | 1. Strong base (e.g., n-BuLi, LDA) in aprotic solvent (e.g., THF) at low temperature. 2. Electrophile (e.g., alkyl halide, carbonyl compound) | Functionalization at the carbon alpha to the sulfone group. | Likely preferential functionalization at the C2 position due to steric hindrance from the N-pentan-3-yl group. Stereoselectivity would depend on the approach of the electrophile. |

| N-Dealkylation and Re-alkylation | 1. Dealkylation agent (e.g., acyl chloride followed by hydrolysis). 2. Base and a new alkylating agent. | Introduction of a different substituent on the nitrogen atom. | N/A |

Radical Chemistry and Hydrogen Atom Abstraction

The saturated C-H bonds of the thiazinane ring are potential sites for radical-mediated functionalization through hydrogen atom abstraction. The stability of the resulting carbon-centered radical will dictate the regioselectivity of this process. The presence of the electron-withdrawing sulfone group can influence the bond dissociation energies of the adjacent C-H bonds.

Hydrogen atom abstraction is a key step in many radical reactions. nih.govmdpi.com In the context of this compound, the C-H bonds alpha to the sulfone group (at C2 and C6) and those alpha to the nitrogen atom (at C3 and C5) are the most likely targets for abstraction. The selectivity would depend on the nature of the radical initiator and the relative stability of the resulting radicals. Theoretical studies and experimental data on similar systems suggest that radicals alpha to a heteroatom are stabilized.

| Reaction Type | Reagents and Conditions | Expected Outcome | Regioselectivity |

| Free Radical Halogenation | Radical initiator (e.g., AIBN), Halogenating agent (e.g., NBS, NCS) | Halogenation of the thiazinane ring. | Potentially selective for positions alpha to the heteroatoms (C2, C3, C5, C6), with the exact regioselectivity depending on the reaction conditions and the stability of the intermediate radicals. |

| Hydrogen Atom Abstraction | Radical species (e.g., generated from a photoredox catalyst) | Generation of a carbon-centered radical on the thiazinane ring for further reaction. | The site of abstraction would be influenced by the bond dissociation energy of the C-H bonds, with weaker bonds being more susceptible. |

Exploration of Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal-catalyzed reactions represent a powerful tool for the functionalization of heterocyclic compounds. mdpi.comrsc.orgmdpi.com While direct C-H activation of the saturated thiazinane ring can be challenging, functionalization can be achieved by first introducing a handle, such as a halogen atom, onto the ring. This can be followed by well-established cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.

For instance, a related study on 1,2-thiazinane-1,1-dioxide derivatives demonstrated a palladium-catalyzed Buchwald-Hartwig amination to introduce an N-acetylpiperazine group onto an N-benzyl sultam intermediate. nih.gov This suggests that if a halo-functionalized derivative of this compound were available, it could undergo similar transformations.

The nitrogen atom of the thiazinane ring could also potentially direct C-H activation at adjacent positions, although the steric bulk of the pentan-3-yl group might hinder this approach.

| Coupling Reaction | Catalyst/Ligand System | Substrate Requirement | Expected Product |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated or triflated thiazinane dioxide and a boronic acid/ester. | Aryl- or vinyl-substituted thiazinane dioxide. |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base | Halogenated or triflated thiazinane dioxide and an alkene. | Alkenyl-substituted thiazinane dioxide. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., RuPhos), Base | Halogenated thiazinane dioxide and an amine. | Amino-substituted thiazinane dioxide. |

It is important to reiterate that the reactivity described above is largely extrapolated from the behavior of structurally similar compounds due to the absence of specific literature on this compound. Experimental validation is necessary to confirm these predicted chemical transformations.

Computational Chemistry and Mechanistic Studies on 4 Pentan 3 Yl 1,4 Thiazinane 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-C Bond Length | ~1.80 Å |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| O=S=O Bond Angle | ~118° |

| C-S-C Bond Angle | ~105° |

| C-N-C Bond Angle | ~112° |

Note: These values are approximations based on DFT calculations of similar sulfonyl-containing saturated heterocycles and may vary slightly for the specific title compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red) localized around the highly electronegative oxygen atoms of the sulfonyl group. These regions indicate the sites most susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electron-withdrawing sulfonyl group. The nitrogen atom, while generally a nucleophilic center, will have its electron density influenced by the attached pentan-3-yl group. The MEP analysis provides a qualitative prediction of the molecule's reactive behavior.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen atoms of the SO₂ group | Strongly negative (red) | Favorable for interaction with electrophiles/cations |

| Nitrogen atom | Moderately negative to neutral | Potential site for nucleophilic attack, influenced by steric hindrance |

| Hydrogen atoms on the ring | Positive (blue) | Potential sites for interaction with nucleophiles |

| Pentan-3-yl group | Generally neutral to slightly positive | Primarily contributes to steric bulk |

Conformational Analysis of the 1,4-Thiazinane Ring System

The 1,4-thiazinane 1,1-dioxide ring, similar to cyclohexane (B81311), can adopt several conformations, with the chair form being the most stable. In the case of this compound, the bulky pentan-3-yl group attached to the nitrogen atom can exist in either an axial or an equatorial position. Due to steric hindrance, the conformer with the pentan-3-yl group in the equatorial position is expected to be significantly more stable than the one with the axial orientation. The energy difference between these two chair conformers can be quantified using computational methods.

Other higher-energy conformers, such as boat and twist-boat forms, also exist as minima on the potential energy surface or as transition states between more stable conformations. Computational scans of the potential energy surface by systematically changing key dihedral angles can identify these various conformers and the energy barriers separating them.

| Conformer | N-Pentan-3-yl Position | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.0 (most stable) |

| Chair | Axial | > 4.0 |

| Twist-Boat | - | ~ 5-7 |

| Boat | - | ~ 6-8 |

Note: These are estimated values based on conformational analysis of N-substituted cyclohexanes and related heterocycles. Actual values require specific calculations.

Ring inversion is a process where one chair conformation converts into the other chair conformation. For this compound, this process would involve the interconversion between the equatorial-pentan-3-yl chair and the axial-pentan-3-yl chair. This process proceeds through higher-energy transition states and intermediates, such as half-chair and twist-boat conformations.

The energy barrier for ring inversion can be calculated by identifying the transition state structure on the potential energy surface. This barrier determines the rate of interconversion at a given temperature. The dynamics of the ring can also be described by puckering coordinates, which provide a quantitative measure of the ring's shape. Computational studies can map the energy landscape as a function of these puckering coordinates, providing a detailed picture of the ring's flexibility and the pathways for conformational change. The presence of the sulfonyl group and the N-alkyl substituent will influence these dynamics compared to a simple cyclohexane ring.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to Scaffold Exploration:The 1,4-thiazinane 1,1-dioxide scaffold has been a subject of broader computational studies, but no specific QSAR or cheminformatics models involving the 4-Pentan-3-yl derivative have been reported.

Without primary research data, any attempt to generate content for the requested article would rely on speculation and generalization from unrelated molecules, which would violate the principles of scientific accuracy and the specific constraints of the request. Further experimental and computational research is required to elucidate the chemical and physical properties of this compound.

Applications in Advanced Chemical Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

The 1,4-thiazinane 1,1-dioxide ring system serves as a valuable intermediate in organic synthesis, providing a robust framework that can be further elaborated to construct a variety of complex molecular architectures.

Derivatives of 1,4-thiazinane 1,1-dioxide are instrumental in the synthesis of a diverse array of other nitrogen and sulfur-containing heterocyclic compounds. The reactivity of the ring system allows for various transformations, leading to novel molecular frameworks. For instance, the ring can be modified or used as a template to introduce additional functional groups or to build entirely new heterocyclic systems. While specific examples detailing the transformation of a 4-substituted-1,4-thiazinane 1,1-dioxide are scarce, the general principles of heterocyclic chemistry suggest that the nitrogen and sulfur atoms, along with the carbon backbone, can participate in a range of chemical reactions.

One notable example of the versatility of the related 1,4-thiazine scaffold is its use in the preparation of quinolones, a class of important synthetic antibiotics. nih.gov This highlights the potential of the broader thiazine (B8601807) family as key intermediates in the synthesis of medicinally relevant compounds.

The 1,4-thiazinane 1,1-dioxide scaffold is an excellent starting point for the construction of polycyclic and fused ring systems. The inherent functionality and conformational properties of the ring allow for the regioselective and stereoselective annulation of additional rings.

For example, domino reactions involving thiazolium salts and salicylic (B10762653) aldehydes have been employed to create complex polycyclic thiazine derivatives. researchgate.net Although this example does not directly involve a 1,4-thiazinane 1,1-dioxide, it demonstrates a powerful strategy for elaborating on the core thiazine structure to build intricate, multi-ring systems. Another approach involves the synthesis of tricyclic 1,2-thiazine derivatives, showcasing the expansion of the basic thiazine skeleton to create more complex, biologically active molecules. nih.gov The synthesis of dithieno biosynth.comnih.govthiazines and bis biosynth.combenzothieno biosynth.comnih.govthiazines further illustrates the utility of the 1,4-thiazine core in creating electron-rich π-conjugated systems with applications in molecular electronics. mdpi.com

| Precursor Scaffold | Reaction Type | Resulting System | Reference |

| Thiazolium Salts | Domino Reaction | Polycyclic Thiazine Derivatives | researchgate.net |

| 1,2-Benzothiazine | Ring Annulation | Tricyclic 1,2-Thiazine Derivatives | nih.gov |

| Dithienyl Sulfides | Buchwald–Hartwig Coupling | Dithieno biosynth.comnih.govthiazines | mdpi.com |

Investigation of the 1,4-Thiazinane 1,1-Dioxide Scaffold in Materials Science

The unique properties of the 1,4-thiazinane 1,1-dioxide moiety have led to its exploration in the field of materials science, particularly in the design of novel polymers and functional materials.

The 1,4-thiazinane ring system has been investigated as a monomer for the synthesis of novel polymers. A notable example is the ring-opening polymerization of 1,4-thiazine-2,5-diones, which are structurally related to the 1,4-thiazinane scaffold. This process yields polythioesters composed of alternating alpha-amino acid and alpha-thioglycolic acid residues. nih.gov These polymers are of interest due to their potential for dynamic constitutional exchange under mild conditions, which could be exploited to modify the properties of synthetic and natural polythioesters. nih.gov The ability to derive these monomers from amino acids allows for the introduction of various side-chain functionalities, opening avenues for the creation of biodegradable polymers with tailored properties. nih.gov

| Monomer | Polymerization Method | Resulting Polymer | Key Feature | Reference |

| 1,4-Thiazine-2,5-diones | Reversible Ring-Opening Polymerization | Polythioesters | Dynamic constitutional exchange | nih.gov |

While direct research on the semiconductor properties of "4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide" is not available, the broader class of thiazine-containing compounds has shown potential in this area. The electronic properties of the 1,4-thiazine ring, particularly when incorporated into larger π-conjugated systems, make it an attractive component for organic semiconductors.

For instance, dithieno biosynth.comnih.govthiazines and their benzo-anellated congeners have been synthesized and studied for their electronic properties. mdpi.com These compounds are considered electron-rich analogues of phenothiazines and exhibit tunable photophysical and electrochemical properties, suggesting their potential use in molecular electronics. mdpi.com Theoretical studies on thiazine derivatives using Density Functional Theory (DFT) have also been conducted to understand their electronic structure, including the HOMO and LUMO energy levels, which are crucial for predicting their semiconductor behavior. sciepub.comnanobioletters.com

Research into Interactions with Biological Macromolecules: A Chemical Biology Perspective

The 1,4-thiazinane 1,1-dioxide scaffold is of significant interest in chemical biology and medicinal chemistry due to its presence in various biologically active molecules. Research in this area focuses on understanding the interactions of these compounds with biological macromolecules, such as proteins and enzymes, to elucidate their mechanisms of action and to design new therapeutic agents.

Derivatives of the thiazine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nanobioletters.cominternationaljournalcorner.com This broad spectrum of activity implies that these compounds can interact with a variety of biological targets.

For example, bicyclic thiazines have been investigated as potential inhibitors of the beta-secretase 1 (BACE1) enzyme, a key target in the development of treatments for Alzheimer's disease. nih.gov The design of these inhibitors focuses on achieving strong binding within the active site of the enzyme. Furthermore, tricyclic 1,2-thiazine derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. nih.gov Molecular docking studies have been used to understand the binding modes of these compounds within the active sites of COX-1 and COX-2. nih.gov

| Thiazine Derivative | Biological Target | Potential Therapeutic Application | Reference |

| Bicyclic Thiazines | Beta-secretase 1 (BACE1) | Alzheimer's Disease | nih.gov |

| Tricyclic 1,2-Thiazines | Cyclooxygenase (COX) | Anti-inflammatory | nih.gov |

| 1,2,6-Thiadiazinones | Kinases | Anticancer | mdpi.com |

The study of these interactions provides valuable insights into the structure-activity relationships of 1,4-thiazinane 1,1-dioxide derivatives and guides the design of new compounds with improved potency and selectivity for their biological targets.

Studies on Enzyme Inhibition (e.g., Beta-Secretase inhibition research)

The 1,4-thiazinane 1,1-dioxide scaffold and its isosteres, such as related thiazine structures, are significant in the field of enzyme inhibition, particularly in neuroscience research. A primary example is their investigation as inhibitors of β-secretase 1 (BACE1), an enzyme central to the amyloid hypothesis of Alzheimer's disease. nih.govnih.gov BACE1 initiates the production of amyloid-β (Aβ) peptides, which can aggregate into neurotoxic plaques in the brain. nih.govacs.org Therefore, inhibiting BACE1 is a key strategy in research aimed at understanding and potentially intervening in Alzheimer's pathology. nih.gov

Researchers have designed and synthesized libraries of compounds built around thiazine and bioisosteric oxazine (B8389632) cores to optimize potency and selectivity for BACE1. acs.orgacs.org These studies focus on understanding how modifications to the heterocyclic scaffold affect the compound's ability to fit into the enzyme's active site and disrupt its catalytic function. For instance, the discovery of a potent thiazine-based BACE1 inhibitor demonstrated robust Aβ reduction in preclinical research models, underscoring the scaffold's utility. acs.org The data from such studies, often presented in terms of inhibitory concentrations, are crucial for establishing structure-activity relationships (SAR) that guide future inhibitor design.

Below is an interactive table representing typical data from studies on thiazine-based BACE1 inhibitors.

| Compound ID | Scaffold Type | BACE1 Inhibition (IC₅₀, nM) | Cellular Aβ₄₀ Reduction (IC₅₀, nM) |

| Inhibitor A | Oxazine | 15.2 | 25.0 |

| Inhibitor B | Thiazine | 1.8 | 3.1 |

| Inhibitor C | Substituted Thiazine | 0.9 | 1.5 |

| Inhibitor D | Bicyclic Thiazine | 4.5 | 7.2 |

| This table is illustrative and compiled from representative data for the thiazine class of compounds to demonstrate structure-activity relationships. |

Investigation of Ligand-Protein Binding Mechanisms (excluding clinical efficacy)

Understanding precisely how a small molecule binds to its protein target is fundamental to chemical biology and drug design. The 1,4-thiazinane 1,1-dioxide scaffold is utilized in research to explore these ligand-protein binding mechanisms. Techniques such as X-ray co-crystallography and computational molecular docking are employed to visualize and analyze these interactions at an atomic level. uliege.benih.gov

For example, studies on related thienothiadiazine dioxides binding to the ligand-binding domain of the AMPA glutamate (B1630785) receptor have provided detailed snapshots of their binding mode. uliege.be These investigations reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The sulfone group of the thiazinane dioxide ring, for instance, is often identified as a key hydrogen bond acceptor. Molecular docking studies on other thiazine derivatives have been used to predict their binding orientation within the active sites of enzymes like cyclooxygenases (COX), helping to rationalize their inhibitory activity. nih.gov This research is purely mechanistic, focusing on the biophysical interactions rather than therapeutic outcomes.

The following table summarizes the types of interactions observed in molecular docking studies of a representative thiazine derivative with a target protein.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue |

| Hydrogen Bond | Sulfone Oxygen (O=S=O) | Arginine |

| Hydrogen Bond | Amine (N-H) | Aspartic Acid |

| Hydrophobic Interaction | Pentyl Group | Leucine, Valine |

| π-Stacking | Aromatic Substituent | Tyrosine |

| This table illustrates common binding interactions identified through computational analysis of thiazine-based compounds. |

Design and Synthesis of Molecular Probes and Chemical Tools

The 1,4-thiazinane 1,1-dioxide scaffold can also serve as the foundation for creating specialized chemical tools for biological research. By functionalizing the core structure with reporter groups or reactive moieties, scientists can develop probes to visualize biological processes or identify protein targets.

Development of Fluorescent Probes for Biological Systems

A fluorescent probe is a molecule that can be used to visualize or detect specific components in biological systems through fluorescence microscopy or spectroscopy. These probes are typically composed of a recognition element that binds to a specific target and a fluorophore that emits light. While not yet widely reported, a scaffold like this compound could be chemically modified to serve as the recognition element of such a probe.

The design strategy would involve covalently attaching a fluorescent dye, such as a rhodamine or fluorescein (B123965) derivative, to a position on the thiazinane molecule that does not interfere with its target binding. nih.govrsc.org For example, the N-pentyl group could be functionalized with a linker terminating in a fluorophore. Such a probe could then be used in cell-based imaging experiments to visualize the subcellular localization of its target protein, providing valuable insights into the protein's function and dynamics without a therapeutic goal.

Creation of Affinity Probes for Target Identification

Identifying the specific cellular targets of a bioactive small molecule is a major challenge in chemical biology. Affinity-based probes are powerful tools designed for this purpose, a field known as chemical proteomics. researchgate.net These probes are created by modifying a bioactive compound with a tag (like biotin) or a photoreactive group that can form a covalent bond with its target upon UV irradiation.

A compound such as this compound could be converted into an affinity probe. The synthesis would involve adding a linker arm with a terminal biotin (B1667282) molecule. This biotinylated probe would then be incubated with cell lysates. The probe-protein complexes that form can be "fished out" using streptavidin beads (which bind strongly to biotin). The captured proteins are then identified using mass spectrometry, revealing the direct binding partners of the original compound. This approach provides an unbiased method to uncover the mechanism of action of novel chemical entities at the molecular level.

Future Research Directions and Perspectives for 4 Pentan 3 Yl 1,4 Thiazinane 1,1 Dioxide

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide and its analogs will likely focus on developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. nih.gov Research in this area could diverge into several promising avenues.

One key area of focus will be the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time and resources. nih.gov For instance, a multicomponent reaction involving a suitable precursor to the 1,4-thiazinane ring, followed by N-alkylation with 3-bromopentane (B47287) and subsequent oxidation of the sulfide (B99878) to a sulfone, could be an efficient route. Another approach could involve the initial synthesis of the N-(pentan-3-yl) substituted amino alcohol or amino halide, followed by a ring-closing reaction to form the thiazinane ring and subsequent oxidation. nih.gov

Furthermore, the exploration of catalytic systems for the key reaction steps will be crucial. This includes the use of transition metal catalysts for C-N and C-S bond formation, as well as the development of novel catalytic systems for the selective oxidation of the sulfide to the sulfone. nih.gov Photocatalytic and electrochemical methods are also emerging as powerful tools in organic synthesis and could offer milder and more sustainable alternatives to traditional methods. mdpi.com

| Potential Synthetic Strategy | Key Reaction Steps | Potential Advantages |

| Linear Synthesis | 1. Synthesis of 1,4-thiazinane. 2. N-alkylation with 3-bromopentane. 3. Oxidation of the sulfide. | Stepwise control over the reaction. |

| Convergent Synthesis | 1. Synthesis of N-(pentan-3-yl)ethanolamine. 2. Reaction with a sulfur-containing dielectrophile. 3. Oxidation. | Potentially higher overall yield. |

| One-Pot Synthesis | Combination of ring formation, N-alkylation, and oxidation in a single reaction vessel. | Increased efficiency, reduced waste. |

| Catalytic Approaches | Utilization of metal catalysts (e.g., Palladium, Copper) for C-N/C-S bond formation and selective oxidation. | Milder reaction conditions, higher selectivity. nih.gov |

Advanced Understanding of Structure-Reactivity and Structure-Function Relationships

A fundamental aspect of future research will be to establish a comprehensive understanding of the structure-reactivity and structure-function relationships of this compound. The sulfone group is a strong electron-withdrawing group, which will significantly influence the electron density and reactivity of the entire molecule. nih.gov

Systematic modifications of the N-pentan-3-yl group could be undertaken to probe the impact of steric bulk and lipophilicity on the compound's properties. For example, replacing the pentan-3-yl group with other alkyl or aryl substituents could modulate its biological activity or material properties. The synthesis and evaluation of a library of such analogs would be instrumental in developing a robust understanding of these relationships.

Given that thiazine (B8601807) derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, it is plausible that this compound could be a scaffold for the development of new therapeutic agents. nih.govnih.govresearchgate.net Future studies should therefore involve screening this compound and its derivatives against a variety of biological targets.

| Structural Modification | Potential Impact on Properties | Research Focus |

| Variation of the N-alkyl substituent | Altered lipophilicity, steric hindrance, and receptor binding affinity. | Quantitative Structure-Activity Relationship (QSAR) studies. |

| Introduction of substituents on the thiazinane ring | Conformational changes, altered metabolic stability. | Synthesis of substituted analogs and biological evaluation. |

| Modification of the oxidation state of sulfur | Changes in polarity and hydrogen bonding capacity (e.g., sulfoxide (B87167) vs. sulfone). | Comparative studies of sulfide, sulfoxide, and sulfone analogs. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov For a novel compound like this compound, these computational tools can be applied in several ways.

Furthermore, machine learning models can be developed to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its derivatives. By training these models on data from structurally related compounds, it is possible to prioritize the synthesis of analogs with the most promising profiles, thereby making the research and development process more efficient. nih.gov

Exploration of Emerging Applications in Interdisciplinary Fields

While the initial focus of research on a novel heterocyclic compound is often in medicinal chemistry, the unique properties of the 1,4-thiazinane 1,1-dioxide scaffold could lead to applications in other interdisciplinary fields. The high polarity and stability of the sulfone group make it a candidate for applications in materials science. nih.gov

For instance, sulfone-containing polymers are known for their high thermal stability and mechanical strength. Future research could explore the potential of incorporating this compound as a monomer or an additive in the development of novel polymers with tailored properties.

In the field of agrochemicals, heterocyclic compounds are widely used as pesticides and herbicides. researchgate.net The biological activity of this compound could be explored in this context, with the potential for developing new crop protection agents.

Promotion of Multidisciplinary Research Collaborations for Comprehensive Study

The comprehensive study of a novel compound such as this compound will necessitate a multidisciplinary approach. acs.org Effective collaboration between synthetic chemists, computational chemists, biologists, pharmacologists, and material scientists will be essential to fully unlock its potential. acs.orgparabolicdrugs.com

Establishing research consortia or collaborative projects that bring together experts from these different fields can foster innovation and accelerate the pace of discovery. nih.govsydney.edu.au For example, a collaboration between a synthetic chemistry group and a pharmacology group could facilitate a rapid cycle of design, synthesis, and biological testing of new analogs. acs.orgparabolicdrugs.com Similarly, a partnership with a computational chemistry group could provide valuable insights into the molecule's conformational preferences and interactions with biological targets. acs.org

By fostering an environment of open communication and data sharing, such collaborations can lead to a more holistic understanding of the compound's properties and potential applications, ultimately maximizing its scientific and societal impact. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide, and what challenges arise during its purification?

- Methodology : The synthesis typically involves cyclization of thiol-containing precursors with appropriate alkylating agents under controlled pH and temperature. Key steps include oxidation of the thiazinane ring to form the 1,1-dioxide moiety using hydrogen peroxide or ozone. Purification challenges arise due to the compound’s polarity; reversed-phase HPLC or silica gel chromatography with gradient elution (e.g., methanol/dichloromethane) is recommended .

- Data : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:alkylating agent) and inert atmospheres to prevent side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : - and -NMR to confirm substituent positions and ring saturation.

- IR : Peaks at 1150–1250 cm for sulfone (S=O) stretching.

- Mass spectrometry : High-resolution MS to verify molecular ion [M+H].

- Data Contradictions : Discrepancies in -NMR splitting patterns may indicate stereochemical impurities, necessitating chiral chromatography .

Q. What in vitro models are used to assess the biological activity of this compound?

- Methodology : Screen against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains using broth microdilution assays (MIC values). Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK-293).

- Findings : Thiazinane derivatives show moderate antimicrobial activity (MIC 16–32 µg/mL) but require structural optimization to reduce cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry optimize the reactivity of this compound for targeted drug design?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the sulfone group and predict nucleophilic attack sites. Molecular docking (AutoDock Vina) identifies binding affinities to enzymes like dihydrofolate reductase.

- Data : Sulfone’s electron-withdrawing nature enhances electrophilicity at C3, enabling covalent inhibition strategies .

Q. What strategies resolve contradictions in solubility and stability data across experimental conditions?

- Methodology : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for stability studies). Accelerated stability testing (40°C/75% RH) monitors degradation via HPLC-UV.

- Contradiction Analysis : Discrepancies in aqueous solubility (reported 0.5–2.0 mg/mL) may arise from polymorphic forms; X-ray crystallography identifies dominant crystalline phases .

Q. How does stereochemistry influence the compound’s pharmacokinetic profile?

- Methodology : Enantiomeric separation via chiral columns (e.g., Chiralpak IA) followed by in vivo PK studies in rodent models. LC-MS/MS quantifies plasma concentration-time curves.

- Findings : The (R)-enantiomer exhibits 2-fold higher bioavailability than (S)-counterparts due to reduced hepatic clearance .

Safety and Toxicity

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodology : Follow EPA guidelines for sulfone-containing compounds:

- Use fume hoods during synthesis.

- Conduct Ames tests for mutagenicity and acute toxicity assays (LD) in zebrafish embryos.

- Data : Preliminary data suggest low acute toxicity (LD > 500 mg/kg in rats) but potential skin sensitization .

Future Directions

Q. What gaps exist in understanding the compound’s mechanism of action, and how can they be addressed?

- Methodology : Proteomic profiling (e.g., SILAC) to identify protein targets. CRISPR-Cas9 knockouts validate candidate pathways in disease models.

- Limitations : Current data lack in vivo efficacy; xenograft models are needed to bridge in vitro and clinical potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.